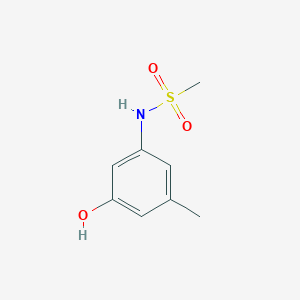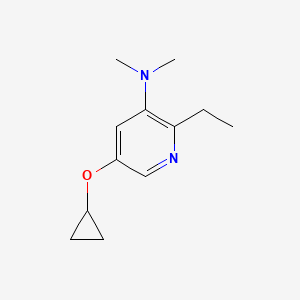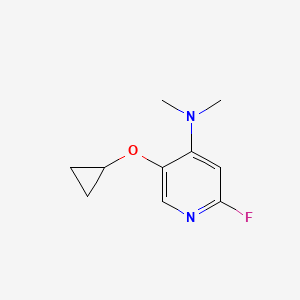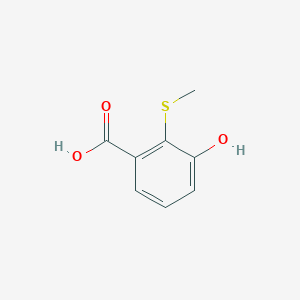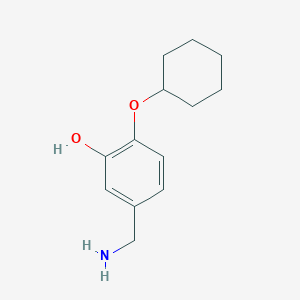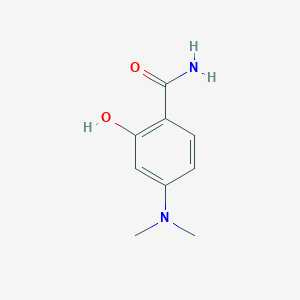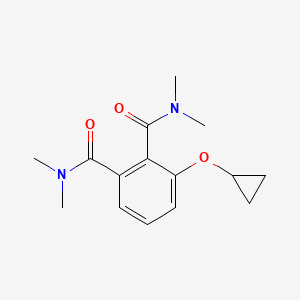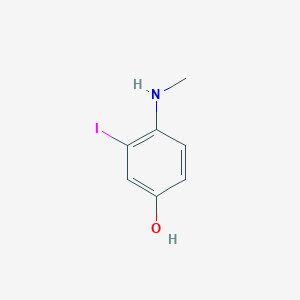
3-Iodo-4-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(methylamino)phenol: is an aromatic organic compound that contains an iodine atom, a methylamino group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(methylamino)phenol can be achieved through several methods. One common approach involves the iodination of 4-(methylamino)phenol. This process typically includes the following steps:
Starting Material: 4-(methylamino)phenol.
Iodination: The introduction of an iodine atom to the benzene ring. This can be done using iodine and an oxidizing agent such as sodium iodate or potassium iodate.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(methylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiolates or amines, through nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Thiophenols or aniline derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Iodo-4-(methylamino)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
3-Iodophenol: Lacks the methylamino group, making it less versatile in certain chemical reactions.
4-Iodo-3-(methylamino)phenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Bromo-4-(methylamino)phenol: Contains a bromine atom instead of iodine, resulting in different chemical properties and reactivity.
Uniqueness
3-Iodo-4-(methylamino)phenol is unique due to the presence of both the iodine atom and the methylamino group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts.
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
3-iodo-4-(methylamino)phenol |
InChI |
InChI=1S/C7H8INO/c1-9-7-3-2-5(10)4-6(7)8/h2-4,9-10H,1H3 |
InChI Key |
INGVHIUFUBJGQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


